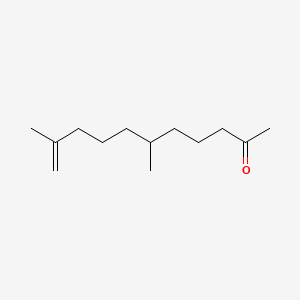

6,10-Dimethylundec-10-en-2-one

Description

Historical Context and Initial Academic Interest

Isoprenoid ketones, particularly C13 ketones like geranylacetone (B162166), have long captured academic and commercial interest due to their prevalence in nature and their utility as synthetic precursors. Geranylacetone, a prominent isomer within this series, is a known component of essential oils from various plants and is recognized for its role as a flavoring agent and fragrance. nih.govchemicalbook.com Its presence has been reported in diverse organisms, including tea (Camellia sinensis) and mangoes. nih.govwikipedia.org

The primary driver for extensive research into these compounds, especially geranylacetone, was their identification as crucial intermediates in the industrial synthesis of valuable molecules. Notably, geranylacetone is a precursor to isophytol, a key component in the manufacturing of Vitamin E. wikipedia.orgchemicalbook.com This link to a vital nutrient spurred significant investigation into efficient synthesis routes, such as the Carroll rearrangement using linalool (B1675412) and ethyl acetoacetate (B1235776). wikipedia.orgchemicalbook.com Academic interest also stems from their roles in plant-insect interactions, where they can act as deterrents or repellents. nih.gov While isomers like geranylacetone are well-documented, 6,10-Dimethylundec-10-en-2-one itself is less prominent in historical literature, with its interest largely derived from its structural relationship to these more widely studied analogs. habitablefuture.orgchemsrc.com

Comprehensive Nomenclature and Structural Isomerism within the Dimethylundecenone Series

The dimethylundecenone series consists of several structural isomers that differ primarily in the location and geometry of their carbon-carbon double bonds. These structural nuances lead to distinct chemical properties and nomenclature for each compound.

This compound

This isomer is defined by a single double bond at the terminal C10-C11 position. It is one of the less common isomers in academic literature compared to its conjugated counterparts.

Chemical Data: this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 85136-38-5 chemsrc.com |

| Molecular Formula | C₁₃H₂₄O |

| Molecular Weight | 196.33 g/mol |

6,10-Dimethylundec-9-en-2-one (B73143) (Synonyms: Citronellylacetone, Tetrahydropseudoionone)

Characterized by a double bond at the C9-C10 position, this compound is also referred to as dihydrogeranylacetone. foodb.ca It is recognized as a flavor and fragrance agent. parchem.comnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it, noting its pale straw-yellow or colorless oily liquid appearance with a sweet, floral, balsamic odor. nih.govfao.org

Chemical Data: 6,10-Dimethylundec-9-en-2-one

| Property | Value |

|---|---|

| IUPAC Name | 6,10-dimethylundec-9-en-2-one foodb.canih.gov |

| Synonyms | Citronellylacetone parchem.comchemsrc.com, Tetrahydropseudoionone nih.gov, Dihydrogeranylacetone foodb.ca |

| CAS Number | 4433-36-7 fao.orgchemsrc.com |

| Molecular Formula | C₁₃H₂₄O nih.govchemsrc.com |

| Molecular Weight | 196.33 g/mol nih.govchemsrc.com |

6,10-Dimethylundeca-5,9-dien-2-one (Synonyms: Geranylacetone, Nerylacetone)

This formula represents two distinct geometric isomers, or stereoisomers, based on the configuration around the C5-C6 double bond: geranylacetone (the E, or trans, isomer) and nerylacetone (B1225463) (the Z, or cis, isomer). nist.govnist.gov These compounds are found naturally in fruits and essential oils and are key intermediates in chemical synthesis. chemicalbook.com Commercially, the product is often a mixture of both isomers. chemicalbook.comthermofisher.com

Geranylacetone ((5E)-isomer) : This is the more common trans-isomer. nist.gov It is described as a colorless liquid with a fresh, green, rose-like odor. chemicalbook.com It is widely used in rose perfume compositions and is a critical intermediate for synthesizing other fragrances and vitamins. chemicalbook.comchemicalbook.com

Nerylacetone ((5Z)-isomer) : This is the cis-isomer. nist.govnih.gov It is also a component of various plant essential oils. nih.govnih.gov

Chemical Data: 6,10-Dimethylundeca-5,9-dien-2-one

| Property | Geranylacetone (E-isomer) | Nerylacetone (Z-isomer) |

|---|---|---|

| IUPAC Name | (5E)-6,10-dimethylundeca-5,9-dien-2-one nih.govwikipedia.org | (5Z)-6,10-dimethylundeca-5,9-dien-2-one nih.gov |

| CAS Number | 3796-70-1 wikipedia.org | 3879-26-3 nist.govnih.gov |

| Molecular Formula | C₁₃H₂₂O nih.govwikipedia.org | C₁₃H₂₂O nih.gov |

| Molecular Weight | 194.31 g/mol nih.govwikipedia.org | 194.31 g/mol |

6,10-Dimethylundec-5-en-2-one (Synonym: H-Geranylacetone)

This isomer contains a single double bond at the C5-C6 position. It is a known chemical substance, and like its relatives, it can be used as a starting material in the synthesis of more complex molecules. sigmaaldrich.comgoogle.com Patent literature describes its use in the preparation of (6R, 10R)-6,10,14-Trimethylpentadecan-2-one, another important synthetic intermediate. google.com

Chemical Data: 6,10-Dimethylundec-5-en-2-one

| Property | Value |

|---|---|

| IUPAC Name | (E)-6,10-dimethylundec-5-en-2-one sigmaaldrich.com |

| Synonyms | H-Geranylacetone |

| CAS Number | 689-66-7 sigmaaldrich.com |

| Molecular Formula | C₁₃H₂₄O sigmaaldrich.com |

| Molecular Weight | 196.33 g/mol sigmaaldrich.com |

6,10-Dimethylundecan-2-one (Saturated Analog)

As the fully saturated analog, this compound lacks any carbon-carbon double bonds in its undecane (B72203) chain. It is also known by synonyms such as hexahydropseudoionone and tetrahydrogeranylacetone. nih.govnist.gov This compound has been identified in nature, for instance, in tea. foodb.ca

Chemical Data: 6,10-Dimethylundecan-2-one

| Property | Value |

|---|---|

| IUPAC Name | 6,10-dimethylundecan-2-one nih.gov |

| Synonyms | Hexahydropseudoionone nih.govnist.gov, Tetrahydrogeranylacetone nih.govnist.gov |

| CAS Number | 1604-34-8 nih.govnist.gov |

| Molecular Formula | C₁₃H₂₆O nih.govnist.gov |

| Molecular Weight | 198.34 g/mol |

This compound: An Isoprenoid Ketone of Significant Interest

This compound is an organic compound classified as an isoprenoid ketone. Isoprenoids, also known as terpenes, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. britannica.com These compounds can be found in all classes of living organisms and play crucial roles in various physiological processes. britannica.com They can exist as hydrocarbons or in oxygenated forms such as alcohols, aldehydes, or ketones. researchgate.net

The structure of this compound features a thirteen-carbon backbone, which is characteristic of a sesquiterpenoid that has undergone modification. Isoprenoid ketones, in particular, are noted for their contributions to the aroma and flavor of many plants and are also involved in chemical signaling. researchgate.net

Broad Academic Significance in Organic Chemistry, Natural Product Research, and Chemical Ecology

The study of this compound and related isoprenoid ketones holds considerable importance across several scientific disciplines.

Organic Chemistry: In organic chemistry, isoprenoid ketones serve as valuable targets for the development of new synthetic methodologies. The synthesis of these molecules, often characterized by specific stereochemistry and functional group arrangements, challenges chemists to devise innovative and efficient reaction pathways. acs.org For instance, the synthesis of various isoprenoid ketones has been a subject of extensive research, leading to the development of novel synthetic strategies. acs.org Furthermore, understanding the reactivity of these compounds contributes to the broader knowledge of organic reaction mechanisms.

Natural Product Research: Isoprenoid ketones are a significant class of natural products. Researchers in this field focus on the isolation and structure elucidation of novel isoprenoids from various natural sources, including plants and microorganisms. britannica.comresearchgate.net The discovery of new compounds like this compound and its isomers from natural sources can lead to the identification of molecules with interesting biological activities. For example, some isoprenoids have been investigated for their potential as pharmaceuticals. acs.org

Chemical Ecology: In chemical ecology, isoprenoid ketones are studied for their role in the interactions between organisms. Many insects use isoprenoid compounds as pheromones for communication, such as for trail-following and mating. researchgate.netlibretexts.org For example, certain termites utilize specific dimethylundecanal derivatives as sex pheromones. researchgate.net The investigation of compounds like this compound can provide insights into the chemical language that governs ecological relationships, potentially leading to new strategies for pest management. libretexts.org Additionally, some isoprenoids produced by plants may serve as defense compounds against herbivores. britannica.com The presence of isoprenoid ketones in deep-sea sediments also has geochemical significance, providing clues about the biological precursors in ancient environments. deepseadrilling.org

Detailed Research Findings

The following tables summarize key data and research findings related to this compound and its isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 6,10-Dimethylundec-9-en-2-one | 6,10-Dimethylundec-5-en-2-one | 6,10-Dimethylundecan-2-one |

| Molecular Formula | C13H24O chemsrc.com | C13H24O nih.gov | C13H24O sigmaaldrich.com | C13H26O chemsrc.com |

| Molecular Weight | 196.33 g/mol chemsrc.com | 196.33 g/mol thegoodscentscompany.com | 196.33 g/mol sigmaaldrich.com | 198.34 g/mol chemsrc.com |

| Boiling Point | 284.9°C at 760 mmHg chemsrc.com | 271°C at 101.325 kPa echemi.com | Not available | 244.5°C at 760 mmHg chemsrc.com |

| Flash Point | 103.3°C chemsrc.com | 116°C echemi.com | Not available | 76.3°C chemsrc.com |

| Density | 0.833 g/cm³ chemsrc.com | Not available | Not available | 0.823 g/cm³ chemsrc.com |

| Refractive Index | 1.438 chemsrc.com | 1.449-1.455 at 20°C thegoodscentscompany.com | Not available | 1.429 chemsrc.com |

| LogP | 4.128 chemsrc.com | 4.2 - < 5.3 echemi.com | Not available | 4.208 chemsrc.com |

| CAS Number | 85136-38-5 chemsrc.com | 4433-36-7 thegoodscentscompany.com | 689-66-7 sigmaaldrich.com | 1604-34-8 chemsrc.com |

Table 2: Research Highlights of this compound and Related Compounds

| Research Area | Compound(s) | Key Findings |

| Synthesis | 10-ethoxy-6,10-dimethylundec-3-en-2-one | Synthesized from 6,10-dimethylundeca-3,9-dien-2-one (B3047372) via an oxymercuration-demercuration reaction. prepchem.com |

| Synthesis | (6S)-6,10-dimethylundecan-2-one | Produced by hydrogenation of 6,10-dimethyl-undeca-4,5,9-triene-2-one using a Pd on Al2O3 catalyst. |

| Natural Occurrence | 6,10-Dimethylundec-9-en-2-one | Reported to be found in Streptomyces. nih.gov |

| Natural Occurrence | 6,10-Dimethylundecan-2-one | Has been reported in Ceratophyllum demersum. nih.gov |

| Geochemical Significance | 6,10-dimethylundecanone-2 | Found in deep-sea sediments, indicating a possible microbial degradation product from phytol. deepseadrilling.org |

| Chemical Ecology | syn-4,6-dimethylundecanal | Identified as a male sex pheromone in the termite Hodotermopsis sjoestedti. researchgate.net |

| Flavor & Fragrance | 6,10-dimethylundec-9-en-2-one | Used as a flavoring agent. echemi.com It has a sweet, floral, balsamic odor. nih.gov |

Structure

3D Structure

Properties

CAS No. |

85136-38-5 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

6,10-dimethylundec-10-en-2-one |

InChI |

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h12H,1,5-10H2,2-4H3 |

InChI Key |

CGOWGZULHZMBBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(=C)C)CCCC(=O)C |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthetic Pathways

Natural Occurrence and Distribution in Biological Systems

A comprehensive review of scientific literature and chemical databases reveals a lack of specific documented instances of 6,10-Dimethylundec-10-en-2-one being isolated from natural sources. The following sections detail the absence of findings within specific biological systems.

Isolation from Botanical Sources

There are no specific, peer-reviewed studies detailing the isolation of this compound from any botanical sources. While related C13 ketones, such as geranylacetone (B162166), are known components of various plant essential oils and aromas, the specific isomer has not been identified. wikipedia.orgnih.gov

Detection in Insect-Derived Secretions and Pheromonal Contexts

There is no scientific evidence to suggest that this compound functions as a pheromone or is a component of insect secretions. While other structurally related terpenoids are crucial in insect communication, this specific compound has not been identified in such a context.

Formation as Biogenic Degradation Products (e.g., Squalene (B77637) Ozonolysis)

The formation of C13 ketones as degradation products of larger isoprenoids is a known phenomenon. For instance, the ozonolysis of squalene, a C30 triterpene present on human skin, is a well-documented source of various smaller volatile organic compounds. However, the available research on squalene degradation products does not specifically list this compound as a resulting compound. The primary C13 ketone identified from this process is typically its isomer, geranylacetone (6,10-dimethyl-5,9-undecadien-2-one).

Investigation of Biosynthetic Routes and Enzymatic Transformations

Due to the lack of confirmed natural occurrence, no specific biosynthetic pathway or enzymatic transformation leading to this compound has been elucidated. However, the formation of its carbon skeleton can be understood within the general framework of isoprenoid biosynthesis.

All terpenoids originate from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wikipedia.orgwikipedia.org These units are combined to form progressively larger molecules. The biosynthesis of a C13 sesquiterpenoid skeleton would theoretically proceed via the following steps:

IPP and DMAPP Condensation: The enzyme geranyl diphosphate synthase condenses one molecule of DMAPP with one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).

Formation of Farnesyl Pyrophosphate: GPP is then condensed with another molecule of IPP by the enzyme farnesyl pyrophosphate synthase to yield the C15 precursor, farnesyl pyrophosphate (FPP). wikipedia.orgnih.gov FPP is the direct precursor to all sesquiterpenes. wikipedia.org

Modification and Cleavage: The formation of an acyclic C13 ketone like this compound from FPP would require a series of enzymatic modifications, including potential cleavage of two carbon atoms and oxidation to form the ketone group. The specific enzymes and intermediate steps that would produce this precise isomer are currently unknown.

Chemodiversity and Isoprenoid Biogenesis Studies

The study of isoprenoid biogenesis highlights the immense chemical diversity (chemodiversity) that can be generated from simple C5 precursors. Terpenoid synthases, the enzymes that convert GPP, FPP, and other precursors into the vast array of terpene structures, are known for their ability to produce multiple products from a single substrate. This enzymatic promiscuity, combined with subsequent modifications by other enzymes (like cytochrome P450s), leads to the generation of thousands of different terpenoid isomers in nature.

The existence of multiple isomers of dimethylundecenone, such as geranylacetone, underscores this principle of chemodiversity. Each isomer has a unique position of its double bonds, leading to different chemical properties and biological activities. While this compound is not a commonly reported natural product, its structure fits within the theoretical diversity of acyclic sesquiterpenoids that could be produced through the isoprenoid pathway. Its rarity or absence in studied organisms suggests that the specific enzymatic machinery required for its synthesis is either not widespread or has not yet been discovered.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Total Synthesis of 6,10-Dimethylundec-10-en-2-one and its Isomers

The total synthesis of this compound, a partially saturated acyclic isoprenoid ketone, and its various isomers, such as the more widely known geranylacetone (B162166) ((5E)-6,10-Dimethylundeca-5,9-dien-2-one), presents unique challenges in controlling regioselectivity and stereoselectivity. Synthetic chemists have developed a range of approaches to construct these molecules with precision.

Development of Regioselective and Stereoselective Synthetic Approaches

Achieving regioselectivity—the control over which position on a molecule reacts—is paramount in the synthesis of specific isomers of dimethylundecenone. For instance, controlling the position of the single remaining double bond in this compound requires careful selection of reagents and reaction conditions during partial hydrogenation of a precursor like geranylacetone or a de novo synthesis designed to place the bond at the desired location.

One of the foundational methods for synthesizing the carbon skeleton is the Carroll reaction, which involves the reaction of linalool (B1675412) with ethyl acetoacetate (B1235776). chemicalbook.comgoogle.com This reaction, a type of thermal rearrangement, typically yields geranylacetone, a mixture of (E) and (Z) isomers. chemicalbook.com To arrive at this compound, a subsequent selective reduction of the C5-C6 double bond of geranylacetone would be necessary.

Stereoselective approaches aim to control the three-dimensional arrangement of atoms, particularly at the chiral center that would be created at C6 upon reduction of the C5-C6 double bond. The development of methods that can selectively reduce one of the two double bonds in a precursor like geranylacetone is a key area of research. This can be achieved through catalyst design that differentiates between the trisubstituted double bond at C5 and the tetrasubstituted double bond at C10.

Multi-Step Synthesis Design and Optimization

The industrial production of related isoprenoid ketones often relies on multi-step sequences that are optimized for yield, cost-effectiveness, and environmental impact. chemicalbook.com A common route to the parent C13 skeleton involves the Carroll reaction, which uses linalool and ethyl acetoacetate as starting materials. chemicalbook.comwikipedia.org

Key Industrial Synthesis Routes for the Geranylacetone Skeleton:

| Route | Starting Materials | Key Reaction | Catalyst/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Myrcene, Methyl Acetoacetate | Palladium-catalyzed addition, followed by hydrolysis and decarboxylation | Precious metal catalyst | Geranylacetone (High catalyst cost) chemicalbook.com |

| 2 | Myrcene, Hydrogen Chloride | Addition reaction, followed by reaction with ethyl acetoacetate, hydrolysis, and decarboxylation | - | Geranyl chloride isomers, then Geranylacetone (Generates significant wastewater) chemicalbook.com |

| 3 | Linalool, Ethyl Acetoacetate | Carroll Rearrangement | Aluminum isopropoxide, Aluminum alkyls | Geranylacetone and Nerylacetone (B1225463) mixture chemicalbook.comgoogle.com |

Application of Novel Catalytic Systems (e.g., Chiral Iridium Complexes for Asymmetric Hydrogenation)

Novel catalytic systems are instrumental in achieving high enantioselectivity in the synthesis of chiral molecules. Asymmetric hydrogenation, which introduces hydrogen atoms across a double bond to create a chiral center with a preference for one enantiomer, is a powerful tool. Chiral iridium complexes have emerged as highly effective catalysts for the asymmetric hydrogenation of unsaturated ketones. acs.orgnih.gov

These catalysts, often featuring bidentate N,P ligands, can achieve excellent enantiomeric excesses (up to 99% ee) in the reduction of conjugated enones. acs.orgnih.gov While much of the research has focused on α,β-unsaturated ketones, the principles can be extended to the selective reduction of isolated double bonds within a molecule like geranylacetone to produce chiral saturated or partially saturated analogs. nih.govnih.gov The iridium catalyst's ligand sphere creates a chiral environment that directs the approach of the hydrogen molecule to one face of the double bond, leading to the preferential formation of one stereoisomer. acs.org This methodology is highly atom-economical and represents a significant advancement over older methods that required stoichiometric chiral reagents. nih.gov

Examples of Asymmetric Hydrogenation Catalysts:

| Catalyst Type | Ligand Class | Substrate Type | Key Feature |

|---|---|---|---|

| Chiral Iridium(I) Complexes | Bidentate N,P Ligands | Conjugated Enones | High enantioselectivity (up to 99% ee) for α- and β-chiral ketones. acs.orgnih.gov |

| Chiral Iridium(I) Complexes | Spiro-phosphine-oxazoline | α,β-Unsaturated Carboxylic Acids | High activity and enantioselectivity; mechanistic studies suggest an Ir(III)/Ir(V) cycle. acs.org |

Synthesis of Chemically Modified Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and developing new molecules with enhanced properties.

Preparation of Saturated and Partially Saturated Isoprenoid Analogs

The preparation of saturated and partially saturated analogs involves the reduction of one or more double bonds in an unsaturated precursor. The target compound, this compound, is itself a partially saturated analog of geranylacetone. The fully saturated analog is 6,10-dimethylundecan-2-one.

Catalytic hydrogenation is the primary method for this transformation. The choice of catalyst and reaction conditions determines the extent and selectivity of the reduction.

Complete Saturation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere typically leads to the reduction of all carbon-carbon double bonds, yielding the fully saturated ketone.

Partial Saturation: Achieving selective hydrogenation of one double bond in the presence of another (e.g., reducing the C5-C6 bond of geranylacetone while leaving the C9-C10 bond intact) is more challenging and requires carefully chosen catalysts, such as Lindlar's catalyst or specialized homogeneous catalysts like Wilkinson's catalyst, under controlled conditions. Asymmetric hydrogenation using chiral iridium catalysts, as discussed previously, can produce enantiomerically enriched partially saturated analogs. nih.gov

Biocatalytic approaches are also being developed to produce novel isoprenoid analogs by engineering metabolic pathways in microorganisms like yeast to utilize non-natural precursors, thereby creating skeletons that deviate from the standard isoprene (B109036) rule. nih.gov

Derivatization Strategies for Mechanistic and Structural Investigations

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties more suitable for a particular analysis or investigation. For a ketone like this compound, derivatization is often employed to enhance detectability and volatility for chromatographic techniques like Gas Chromatography (GC) or to facilitate structural elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. libretexts.orgresearchgate.net

Common derivatization strategies for ketones include:

Silylation: The ketone is first reduced to a secondary alcohol, which is then reacted with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form a silyl (B83357) ether. This increases volatility and thermal stability for GC-MS analysis. researchgate.net

Acylation: Similar to silylation, the corresponding alcohol can be reacted with an acylating agent (e.g., an acid anhydride) to form an ester. Fluorinated acyl groups can significantly enhance detection by an electron capture detector (ECD) in GC. libretexts.org

Oxime Formation: The ketone carbonyl group reacts with hydroxylamine (B1172632) to form an oxime. This derivative can be useful for characterizing the carbonyl group and may exhibit different chromatographic behavior.

These derivatization techniques are essential tools for confirming the structure of synthetic products and for studying the mechanisms of the chemical transformations used to produce them. libretexts.orgmdpi-res.com

Exploration of Key Precursors and Reaction Conditions

The construction of the carbon skeleton of this compound can be approached through various synthetic strategies. The selection of appropriate precursors and reaction conditions is crucial for achieving high yields and stereoselectivity.

One plausible synthetic route to this compound involves the utilization of 3,7-Dimethyloct-1-en-3-ol as a key building block. This tertiary allylic alcohol possesses a carbon framework that is highly amenable to rearrangement reactions for the synthesis of γ,δ-unsaturated ketones. The Carroll rearrangement, a powerful C-C bond-forming reaction, is particularly well-suited for this transformation. alfa-chemistry.comdrugfuture.com

In this approach, 3,7-Dimethyloct-1-en-3-ol would first be reacted with a β-keto ester, such as ethyl acetoacetate, to form an intermediate β-keto allyl ester. This ester is then subjected to thermal or base-catalyzed rearrangement, followed by decarboxylation, to yield the target γ,δ-unsaturated ketone. study.comgoogle.comwikipedia.org The reaction conditions, including temperature and the choice of base, can significantly influence the reaction's efficiency and the stereochemical outcome of the newly formed double bond.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound from 3,7-Dimethyloct-1-en-3-ol

| Parameter | Condition | Rationale |

| Reactants | 3,7-Dimethyloct-1-en-3-ol, Ethyl Acetoacetate | Provides the necessary carbon skeleton for the target molecule. |

| Catalyst/Promoter | Base (e.g., Sodium Ethoxide) or Thermal | To facilitate the formation of the β-keto allyl ester and promote the subsequent rearrangement. |

| Solvent | High-boiling, non-protic solvent (e.g., Toluene, Xylene) | To achieve the required reaction temperatures for the thermal rearrangement and decarboxylation. |

| Temperature | 140-200 °C (Thermal) | To drive the study.comstudy.com-sigmatropic rearrangement and subsequent decarboxylation. |

| Post-reaction Workup | Acidic workup | To facilitate the decarboxylation of the intermediate β-keto acid. |

An alternative and widely employed strategy for the synthesis of ketones is the acetoacetic ester synthesis. pearson.comwikipedia.orgchemicalnote.com This method utilizes the reactivity of the α-carbon of ethyl acetoacetate to form new carbon-carbon bonds. For the synthesis of this compound, a halogenated isoprenoid, such as 1-bromo-3,7-dimethyloct-6-ene (a derivative of citronellol), could serve as a suitable alkylating agent.

The synthesis would commence with the deprotonation of ethyl acetoacetate using a strong base, typically sodium ethoxide, to generate a resonance-stabilized enolate. uomustansiriyah.edu.iqvanderbilt.eduucla.edu This nucleophilic enolate would then undergo an SN2 reaction with the halogenated isoprenoid. The resulting alkylated β-keto ester is subsequently hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to afford the final product, this compound. libretexts.orgchemistrysteps.com

Table 2: Key Steps in the Acetoacetic Ester Synthesis of this compound

| Step | Description | Key Reagents |

| 1. Enolate Formation | Deprotonation of the α-carbon of ethyl acetoacetate. | Sodium Ethoxide (NaOEt) |

| 2. Alkylation | Nucleophilic attack of the enolate on the halogenated isoprenoid. | 1-bromo-3,7-dimethyloct-6-ene |

| 3. Hydrolysis | Conversion of the ester to a carboxylic acid. | Aqueous Acid (e.g., H₃O⁺) or Base (e.g., NaOH) |

| 4. Decarboxylation | Loss of carbon dioxide from the β-keto acid. | Heat (Δ) |

The Carroll rearrangement is a study.comstudy.com-sigmatropic rearrangement of a β-keto allyl ester that proceeds through a concerted, pericyclic mechanism. alfa-chemistry.comwikipedia.org In the context of synthesizing this compound from 3,7-Dimethyloct-1-en-3-ol and ethyl acetoacetate, the reaction is initiated by the formation of the corresponding β-keto allyl ester.

Under thermal conditions, this ester undergoes a rearrangement analogous to the Claisen rearrangement. The reaction proceeds through a chair-like six-membered cyclic transition state, leading to the formation of an intermediate β-keto acid. ucla.edu This intermediate is unstable and readily undergoes decarboxylation upon heating to yield the final γ,δ-unsaturated ketone. libretexts.orgwikiwand.com The stereochemistry of the starting allylic alcohol can influence the geometry of the resulting double bond in the product. ucla.edu

The key mechanistic steps are:

Enolization: The β-keto ester tautomerizes to its enol form.

study.comstudy.com-Sigmatropic Rearrangement: A concerted rearrangement occurs where the C-O bond of the enol ester breaks, and a new C-C bond forms between the former enol carbon and the terminal carbon of the allyl group.

Keto-Enol Tautomerism: The initial product of the rearrangement is an enol, which tautomerizes to the more stable β-keto acid.

Decarboxylation: The β-keto acid loses carbon dioxide through a cyclic transition state to give the final γ,δ-unsaturated ketone.

Academic Research on Scalable Synthetic Routes

While specific research on the scalable synthesis of this compound is not extensively documented in publicly available literature, general principles for the scale-up of terpenoid ketone synthesis can be applied. Academic and industrial research in this area often focuses on developing methodologies that are cost-effective, environmentally benign, and amenable to large-scale production.

Key considerations for scalable synthetic routes include:

Catalyst Efficiency: The use of highly efficient and recyclable catalysts is paramount for reducing costs and waste. For instance, in palladium-catalyzed versions of the Carroll rearrangement, the development of robust and long-lived catalyst systems is an active area of research. wikipedia.org

Process Intensification: The use of flow chemistry and continuous processing can offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.

Atom Economy: Synthetic routes with high atom economy, minimizing the formation of byproducts, are highly desirable. Rearrangement reactions like the Carroll rearrangement are inherently atom-economical.

Starting Material Availability: The selection of readily available and inexpensive starting materials is a critical factor in the economic viability of a synthetic route.

Future academic research may focus on developing novel catalytic systems for the direct conversion of allylic alcohols to γ,δ-unsaturated ketones, bypassing the need for stoichiometric activating agents. Furthermore, biocatalytic approaches, employing enzymes to carry out key transformations, could offer a green and highly selective alternative for the synthesis of this compound and related compounds.

Spectroscopic Characterization and Advanced Analytical Techniques

Structural Elucidation through Sophisticated Spectroscopic Methods

Spectroscopic methods are indispensable for mapping the molecular architecture. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be deduced.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 6,10-Dimethylundec-10-en-2-one are not widely published, the expected chemical shifts for its protons (¹H) and carbons (¹³C) can be accurately predicted based on established principles and data from isomeric compounds like geranylacetone (B162166).

¹H NMR Spectroscopy : The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The terminal vinyl protons (=CH₂) are expected to appear in the olefinic region (~4.7-4.9 ppm). The methyl protons of the acetyl group (CH₃-C=O) would produce a characteristic singlet at approximately 2.1 ppm. Other methyl groups, such as the one at C6 and the two at C10, would also produce unique signals in the aliphatic region. The various methylene (B1212753) (-CH₂-) and methine (-CH-) protons along the undecane (B72203) chain would resonate at specific chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons, thus helping to piece together the molecular connectivity.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the ketone functional group is the most deshielded, with a characteristic chemical shift expected in the range of 205-220 ppm. The two carbons of the terminal double bond (C10 and C11) would appear in the olefinic region (~110-145 ppm). The remaining aliphatic carbons, including the methyl, methylene, and methine carbons, would resonate in the upfield region of the spectrum (~10-60 ppm).

2D-NMR Techniques : To unambiguously assign all proton and carbon signals and confirm the bonding sequence, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum reveals correlations between protons that are coupled to each other (typically on adjacent carbons), while an HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. These experiments are crucial for confirming the precise structure and resolving any signal overlap in the 1D spectra. Stereochemical assignments, particularly if chiral centers were present, would require more advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton Type | δ (ppm) |

| CH₃-C=O | ~2.1 (s) |

| -CH₂-C=O | ~2.4 (t) |

| C=CH₂ | ~4.7 (s) |

| CH₃-C=C | ~1.7 (s) |

| -CH(CH₃)- | ~1.6 (m) |

| -CH₃ (at C6) | ~0.9 (d) |

| Aliphatic -CH₂- | 1.2-2.3 (m) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.

The most prominent peak would be a strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing around 1715 cm⁻¹. Another key feature would be the absorption due to the carbon-carbon double bond (C=C) stretch, which is expected in the region of 1640-1650 cm⁻¹. The spectrum would also be rich in C-H stretching absorptions. The sp²-hybridized C-H bonds of the terminal alkene group would absorb just above 3000 cm⁻¹ (typically ~3075 cm⁻¹), while the sp³-hybridized C-H bonds of the aliphatic chain would show strong absorptions in the 2850-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Alkene (C=C) | Stretch | ~1645 | Medium |

| Alkene C-H (=C-H) | Stretch | ~3075 | Medium |

| Alkane C-H (-C-H) | Stretch | 2850-2960 | Strong |

| Methyl C-H (-CH₃) | Bend | ~1375, ~1450 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

For the isomeric compound 6,10-Dimethylundec-9-en-2-one (B73143) (CAS No. 4433-36-7), the molecular formula is C₁₃H₂₄O, corresponding to a molecular weight of approximately 196.33 g/mol . In an electron ionization (EI) mass spectrum, this would give a molecular ion peak (M⁺) at m/z = 196.

The fragmentation pattern is highly informative. For ketones, a common fragmentation is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This would lead to the formation of a stable acylium ion [CH₃CO]⁺ at m/z = 43, which is often the base peak in the spectrum of methyl ketones. Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage, typically resulting in the loss of a neutral alkene molecule. The fragmentation of the aliphatic chain would also produce a series of carbocation fragments separated by 14 mass units (-CH₂-). Experimental data for the related isomer geranylacetone shows major fragments at m/z 43, 69, and 41.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula (e.g., C₁₃H₂₄O), confirming the molecular composition and distinguishing it from other compounds with the same nominal mass.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 196 | [C₁₃H₂₄O]⁺ | Molecular Ion (M⁺) |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical |

| 138 | [M - C₄H₈]⁺ | McLafferty rearrangement |

| 69 | [C₅H₉]⁺ | Cleavage of the aliphatic chain |

| 43 | [CH₃CO]⁺ | α-cleavage (Acylium ion) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to identify chromophores—the parts of a molecule that absorb light.

The chromophores present in this compound are the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C). Since these two chromophores are not conjugated, their absorptions are expected to be independent and predictable.

The ketone's carbonyl group will exhibit a weak absorption band (low molar absorptivity, ε) in the UV region around 270-300 nm. This band corresponds to the electronically forbidden n→π* transition, where a non-bonding electron from the oxygen atom is excited to the antibonding π* orbital of the C=O bond.

The isolated carbon-carbon double bond will show a strong absorption band (high molar absorptivity, ε) at a shorter wavelength, typically below 200 nm (~190-200 nm). This absorption is due to the allowed π→π* transition.

The absence of significant absorption at wavelengths longer than 300 nm confirms the lack of extended conjugation in the molecule.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for separating components of a mixture and are often coupled with spectroscopic detectors for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the analysis of volatile and semi-volatile compounds like this compound. thegoodscentscompany.com In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a long capillary column (the GC part). As the separated compound exits the column, it enters the mass spectrometer, which serves as a highly specific detector, generating a mass spectrum for identification.

Identification : The primary identifier in GC is the retention time—the time it takes for the compound to travel through the column under specific conditions (e.g., temperature program, carrier gas flow rate). This retention time can be compared to that of a known analytical standard for initial identification. The definitive identification is provided by the mass spectrum obtained from the MS detector, which serves as a molecular fingerprint. This spectrum can be compared to spectral libraries for confirmation.

Quantification : GC-MS is also a powerful tool for quantification. pharmaffiliates.com By constructing a calibration curve from standards of known concentrations, the amount of this compound in an unknown sample can be accurately determined. This is crucial in applications such as flavor and fragrance analysis or quality control.

Volatile Compound Profiling : As a volatile organic compound (VOC), this compound and its isomers are found in the essential oils of various plants. GC-MS is widely used for volatile profiling, which involves identifying the complete suite of volatile compounds in a complex sample, such as a plant extract or food product. This allows researchers to understand the chemical composition that contributes to the sample's aroma and flavor.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a powerful technique for the separation of isomers and the assessment of purity for compounds like this compound. The presence of a carbon-carbon double bond at the C10 position and a chiral center at the C6 position gives rise to the potential for both geometric (E/Z) and optical isomers. The separation of these closely related structures is crucial for understanding the compound's properties and for quality control purposes.

The choice of the stationary phase is critical in achieving successful isomer separation. For non-polar compounds like this sesquiterpene ketone, reversed-phase columns, such as C18 or C8, are commonly employed. Chiral stationary phases (CSPs) would be necessary for the resolution of enantiomers. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation efficiency. The inclusion of modifiers in the mobile phase can also enhance resolution.

Purity assessment by HPLC involves quantifying the main compound peak relative to any impurity peaks in the chromatogram. The peak area percentage is a common method for expressing purity. A hypothetical data set for an HPLC purity analysis of a this compound sample is presented in Table 1.

Table 1: Illustrative HPLC Purity Assessment of a this compound Sample

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

|---|---|---|---|---|

| 1 | 8.52 | 15000 | 0.5 | Impurity A |

| 2 | 10.25 | 2950000 | 98.3 | This compound |

This is a hypothetical data table for illustrative purposes.

Application of Hyphenated Techniques for Complex Mixture Analysis

In many instances, this compound may be present as a component within a complex matrix, such as an essential oil or a reaction mixture. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of such samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, especially for less volatile compounds or for analyses where derivatization (often required for GC) is not desirable. LC-MS provides both chromatographic separation and mass-based identification, offering high sensitivity and selectivity for the analysis of complex mixtures.

Method Validation for Analytical Procedures in Chemical Research

The validation of analytical methods is a critical process in chemical research to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. For the analysis of this compound, any developed HPLC or GC method would require validation for several key parameters.

Key Method Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as isomers, impurities, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical acceptance criteria for these validation parameters is presented in Table 2.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Limit of Quantitation | Signal-to-Noise Ratio ≥ 10 |

These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

Chemical Ecology and Inter Species Chemical Communication

Investigation of Semiochemical Roles in Biological Interactions

There is no available literature detailing any allelochemical activities of 6,10-Dimethylundec-10-en-2-one in the context of plant-herbivore or plant-microbe interactions. General studies on volatile organic compounds and unsaturated ketones in plant defense and communication exist, but none specifically mention this compound.

Studies on Metabolism and Biotransformation within Ecological Niches

No studies were found that investigate the metabolism or biotransformation of this compound in any ecological niche, such as soil or within organisms.

Interplay with the Broader Chemical Environment and Ecosystem Dynamics

Due to the lack of data on its semiochemical roles, metabolism, and biotransformation, there is no information available on the interplay of this compound with the broader chemical environment or its impact on ecosystem dynamics.

Environmental Fate, Degradation, and Ecotoxicological Research

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For 6,10-Dimethylundec-10-en-2-one, these pathways are primarily driven by light, oxidation, and heat.

Photodegradation Processes and Product Identification

Photodegradation is a process where light energy drives chemical reactions that break down molecules. The photolysis of ketones, such as this compound, is a significant abiotic degradation pathway. When exposed to ultraviolet (UV) radiation, ketones can undergo a characteristic reaction known as an α-cleavage or Norrish Type I reaction. libretexts.org This process involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom, resulting in the formation of a pair of radicals. libretexts.org

For an acyclic ketone like this compound, this cleavage can occur on either side of the carbonyl group, leading to the formation of different radical pairs. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including:

Hydrogen-atom abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of new, more stable molecules. libretexts.org

Recombination: The radical fragments can recombine to form new products.

Further fragmentation: The initial radical products can undergo further breakdown into smaller, more volatile compounds.

While specific studies on the photodegradation products of this compound are limited, the general mechanism for ketone photolysis suggests that it would degrade into a complex mixture of smaller hydrocarbons and oxygenated compounds. libretexts.org

Oxidative Degradation and Ozonolysis Reactions (e.g., Squalene (B77637) Derived Products)

Oxidative degradation, particularly through reactions with ozone (O₃), is a critical transformation pathway for many organic compounds in the atmosphere and on surfaces. nih.gov this compound and the structurally similar compound geranyl acetone (B3395972) (6,10-dimethylundeca-5,9-dien-2-one) have been identified as products of the ozonolysis of squalene, a major component of human skin oil. researchgate.net

The reaction between ozone and the double bonds in a molecule like squalene proceeds through the Criegee mechanism. nih.gov This involves the addition of ozone across a double bond to form an unstable primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. nih.gov These intermediates are highly reactive and can undergo further reactions to form a variety of secondary products, including aldehydes, ketones, and carboxylic acids. nih.govescholarship.org The ozonolysis of squalene is a significant source of various volatile organic compounds (VOCs) in indoor environments. escholarship.org

Prominent volatile products from squalene ozonolysis include acetone, 4-oxopentanal (B105764) (4-OPA), 6-methyl-5-hepten-2-one (B42903) (6-MHO), and geranyl acetone. researchgate.net The formation of these ketones demonstrates that complex biogenic lipids can act as precursors to smaller, more volatile terpenoid-like compounds in the environment.

| Precursor Compound | Primary Degradation Process | Key Ketone Products | Other Significant Products |

|---|---|---|---|

| Squalene | Ozonolysis (Criegee Mechanism) | Geranyl acetone, 6-Methyl-5-hepten-2-one (6-MHO) | Acetone, 4-Oxopentanal (4-OPA), Aldehydes, Carboxylic Acids |

Thermal Decomposition Pathways and Product Formation

Thermal decomposition involves the breakdown of compounds at elevated temperatures. While specific data on the thermal degradation of this compound is scarce, studies on other terpenes and ketones provide insight into the likely pathways. The thermal degradation of terpenes in the presence of air can lead to a variety of products through processes like dehydrogenation, epoxidation, double bond cleavage, and rearrangements. scispace.com

The pyrolysis (thermal decomposition in the absence of oxygen) of ketones, often studied in the context of biofuels from biomass, typically yields a mixture of smaller hydrocarbons and other oxygenated compounds. researchgate.netcetjournal.it For this compound, thermal stress would likely cause fragmentation of the carbon chain, leading to the formation of a complex mixture of smaller, more volatile organic compounds.

Biotic Degradation Mechanisms and Microbial Transformation Studies

Biotic degradation by microorganisms is a fundamental process in the environmental breakdown of organic compounds. Bacteria and fungi have evolved diverse enzymatic pathways to metabolize terpenes and terpenoids. nih.gov

Several species of bacteria, particularly from the genus Pseudomonas, are known to degrade acyclic terpenes. nih.govnih.gov The catabolism of compounds like citronellol (B86348) (the alcohol precursor to this compound) is carried out via the acyclic terpene utilization (Atu) pathway. nih.govresearchgate.net This pathway involves a series of enzymatic oxidation steps that convert the terpene into intermediates that can enter central metabolism. Key enzymes in this process include geranyl-CoA carboxylase. nih.gov

Fungi are also highly effective in transforming terpenoids. longdom.orgresearchgate.net Fungal biotransformation often involves highly specific reactions, such as hydroxylation, oxidation, and rearrangements, which are difficult to achieve through conventional chemical synthesis. nih.govlongdom.org For instance, the fungus Rhizopus oryzae has been shown to metabolize citronellol into various hydroxylated and oxidized derivatives. These microbial transformations are crucial for the natural attenuation of terpenoid compounds in soil and water systems.

| Microorganism Type | Example Genus | Key Metabolic Pathway/Reaction | Typical Transformation Products |

|---|---|---|---|

| Bacteria | Pseudomonas | Acyclic Terpene Utilization (Atu) Pathway | Carboxylic acids, CoA-derivatives |

| Fungi | Rhizopus | Hydroxylation, Oxidation, Rearrangement | Hydroxylated derivatives, other ketones, alcohols |

Environmental Persistence, Mobility, and Bioavailability

The environmental persistence of a compound refers to the length of time it remains in the environment before being broken down. Terpenoids, including ketones like this compound, are generally considered to be non-persistent. Studies on related monoterpenes, such as thymol, have shown rapid degradation in both soil and water, with half-lives (DT₅₀) on the order of days. wikipedia.org This suggests that this compound is likely to be readily degraded in the environment through both biotic and abiotic processes.

The mobility of a compound in the environment, particularly in soil, is influenced by its water solubility and its tendency to adsorb to soil particles. As a moderately lipophilic (fat-soluble) molecule, this compound would be expected to have low to moderate water solubility and a tendency to bind to organic matter in soil, which would limit its mobility in groundwater.

Bioavailability, the extent to which a substance can be absorbed by a living organism, is often limited for terpenoids due to their low water solubility. However, despite this, they can be absorbed and metabolized by various organisms, as evidenced by the microbial degradation pathways discussed previously.

Formation as Environmental Transformation Products and Intermediates

As highlighted in section 6.1.2, this compound and its analogues are known to be formed in the environment as transformation products from the degradation of larger biogenic molecules. The most well-documented example is the ozonolysis of squalene. researchgate.net Squalene is a C₃₀ triterpene that is a precursor to steroids and is abundant in human sebum. Its reaction with atmospheric ozone cleaves its multiple double bonds, leading to the formation of a variety of smaller, oxygenated volatile compounds, including C₁₃ ketones like geranyl acetone. researchgate.net This process represents a significant pathway for the conversion of large, non-volatile biogenic lipids into smaller, more reactive compounds that can influence atmospheric chemistry and air quality.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure, Energetics, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental aspects of molecular systems. dergipark.org.tr These methods allow for the detailed examination of electronic structure, bonding, and the prediction of reaction pathways.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 6,10-Dimethylundec-10-en-2-one is characterized by its two key functional groups: a ketone (carbonyl group) and a terminal alkene (carbon-carbon double bond). The carbonyl group (C=O) introduces significant polarity into the molecule due to the higher electronegativity of the oxygen atom compared to the carbon atom. wikipedia.org This results in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon, making the latter an electrophilic center. The carbon atom of the carbonyl group is sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. wikipedia.org

The carbon-carbon double bond of the alkene group is another region of high electron density, making it susceptible to electrophilic attack. The bonding in this region consists of one strong sigma (σ) bond and one weaker pi (π) bond.

Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and analyze donor-acceptor interactions within the molecule. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For an unsaturated ketone, the HOMO is typically associated with the C=C π-bond, while the LUMO is often centered on the C=O π*-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar unsaturated ketones.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition state structures. For this compound, several key reaction types can be investigated:

Nucleophilic Addition to the Carbonyl Group: The electrophilic carbonyl carbon is a prime target for nucleophiles. youtube.com Theoretical calculations can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation of the oxygen atom. youtube.com Transition state searches can elucidate the energy barriers for these steps.

Electrophilic Addition to the Alkene: The electron-rich C=C double bond is susceptible to attack by electrophiles. Computational models can predict the formation of a carbocation intermediate and the subsequent reaction with a nucleophile.

Reactions at the α-Carbon: The carbon atoms adjacent to the carbonyl group (α-carbons) can exhibit enhanced acidity. Theoretical calculations can determine the pKa of the α-protons and model enolate formation.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the process. For complex reactions, it is crucial to consider that a single minimum-energy path may not fully describe the reaction, and dynamic effects might be necessary for a complete understanding of the mechanism. researchgate.net

Molecular Dynamics Simulations and Conformational Landscape Analysis

Due to the presence of multiple single bonds in its undecane (B72203) backbone, this compound is a conformationally flexible molecule. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. This allows for the exploration of different accessible conformations and the analysis of their relative stabilities. From these simulations, one can identify the most populated (lowest energy) conformations and understand the dynamic transitions between them. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. For terpenoids, molecular docking and MD simulations are often used to investigate their binding affinity with protein targets. mazums.ac.irresearchgate.net

Table 2: Representative Torsional Angles and Their Influence on Conformation

| Dihedral Angle | Description | Expected Conformational Preferences |

| C3-C4-C5-C6 | Rotation around the central aliphatic chain | Can adopt various gauche and anti conformations. |

| C5-C6-C7-C8 | Rotation influencing the relative position of the methyl group at C6 | Affects the overall steric profile of the molecule. |

| C8-C9-C10-C11 | Rotation around the bond adjacent to the terminal double bond | Influences the orientation of the isopropylidene group. |

Note: This table illustrates key dihedral angles that would be analyzed in a conformational study of this compound.

In Silico Approaches for Synthetic Route Design and Optimization

Computational tools can significantly aid in the design of efficient synthetic routes for target molecules like this compound. These in silico methods can be broadly categorized into:

Retrosynthetic Analysis Programs: These programs use databases of known chemical reactions to propose disconnections in the target molecule, working backward to identify simpler and commercially available starting materials.

Reaction Prediction Software: Based on established chemical principles and reaction mechanisms, these tools can predict the likely products of a given set of reactants and reagents. This can be used to evaluate the feasibility of proposed synthetic steps and identify potential side products.

For instance, a possible synthetic strategy for this compound could involve the Wittig reaction to form the terminal double bond and Grignard reactions or Claisen condensation to construct the carbon backbone. In silico tools could help in optimizing the choice of reagents and reaction conditions to maximize the yield and minimize byproducts. nih.govnih.gov

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry provides a powerful means to predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental data and the confirmation of molecular structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted frequencies for the C=O stretch (typically around 1715 cm⁻¹) and the C=C stretch (around 1650 cm⁻¹) would be key identifying features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a given molecule. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and confirm the connectivity of the atoms.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation patterns of the molecular ion by calculating the energies of various fragment ions.

The use of electronic descriptors obtained from low-cost DFT methods can be employed in machine learning models to predict absorption spectra. nih.gov

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Feature | Predicted Value |

| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ |

| IR Spectroscopy | C=C Stretch | ~1650 cm⁻¹ |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C2) | ~209 ppm |

| ¹³C NMR Spectroscopy | Alkene Carbon (C10) | ~145 ppm |

| ¹³C NMR Spectroscopy | Alkene Carbon (C11) | ~110 ppm |

| ¹H NMR Spectroscopy | Methyl Protons (C1) | ~2.1 ppm |

Note: These are typical predicted values for the key functional groups in this compound, based on established correlations and computational models.

Applications in Materials Science and Industrial Chemistry Research Non Human Centric

Academic Research on its Utility in Flavor and Fragrance Chemistry (as a chemical entity)

While there is no specific research on the flavor and fragrance profile of 6,10-Dimethylundec-10-en-2-one, its isomers are well-documented in this field. Terpene ketones are a significant class of compounds that contribute to the aroma and flavor of many natural products. For instance, isomers like 6,10-dimethylundec-9-en-2-one (B73143) (also known as tetrahydropseudoionone) are recognized for their scent profiles.

The fragrance industry conducts extensive research on compounds with similar structures. However, many of these, including some isomers of 6,10-dimethylundecenone, are often noted as not being used as fragrance ingredients, or their use is prohibited. The specific arrangement of atoms and double bonds within these molecules drastically influences their scent and properties.

Table 1: Properties of a Related Isomer

| Property | Value for 6,10-Dimethylundec-9-en-2-one |

|---|---|

| Molecular Formula | C13H24O |

| Molecular Weight | 196.33 g/mol |

| CAS Number | 4433-36-7 |

Exploration of Potential in Green Chemistry and Sustainable Chemical Processes

No studies have been found that explore the potential of this compound in green chemistry or sustainable chemical processes. The broader field of green chemistry focuses on developing eco-friendly synthesis routes for various chemicals, including α,β-unsaturated ketones, by using less hazardous solvents and reagents. Research in this area includes the use of biocatalysis and green solvents to improve the environmental footprint of chemical manufacturing. However, these general principles have not been specifically applied to the synthesis or use of this compound in the available literature.

Q & A

Q. What protocols validate the absence of genotoxic impurities in this compound batches?

- Methodological Answer : Follow ICH M7 guidelines using Ames test (TA98/TA100 strains) and HPLC-MS/MS for impurity profiling. Quantify limits of detection (LOD < 0.1 ppm) and establish purge factors for downstream intermediates. Include positive controls (e.g., ethyl methanesulfonate) and document statistical power for negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.